3-[4-(Benzyloxy)phenoxy]azetidine chemical structure and physicochemical properties
3-[4-(Benzyloxy)phenoxy]azetidine chemical structure and physicochemical properties
Executive Summary
In contemporary medicinal chemistry, the strategic replacement of flexible or metabolically vulnerable rings with rigidified bioisosteres is a foundational tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) has emerged as a highly versatile building block in this domain. By substituting traditional piperidine or pyrrolidine rings with a strained 4-membered azetidine, researchers can finely tune basicity, reduce lipophilicity, and alter the spatial projection of pharmacophores. This whitepaper details the physicochemical properties, mechanistic utility, and validated synthetic protocols for 3-[4-(Benzyloxy)phenoxy]azetidine, providing a comprehensive guide for drug development professionals.
Physicochemical Profiling
The structural architecture of 3-[4-(Benzyloxy)phenoxy]azetidine consists of a secondary amine within a strained 4-membered heterocycle, linked via an ether bridge to a para-substituted benzyloxyphenyl tail. This unique geometry limits the conformational freedom of the ether oxygen, effectively locking the lipophilic tail into a defined vector.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| CAS Number | 1219977-14-6[1] | Unique identifier for regulatory and inventory tracking. |
| Molecular Formula | C16H17NO2[1] | Balances polar surface area with lipophilic bulk. |
| Molecular Weight | 255.31 g/mol [1] | Well within Lipinski’s Rule of 5; highly favorable for CNS penetration. |
| Predicted Boiling Point | 407.2 ± 40.0 °C[2] | Indicates high thermal stability of the ether linkages. |
| Predicted Density | 1.154 ± 0.06 g/cm³[2] | Standard for rigidified heterocyclic aromatic ethers. |
Mechanistic Utility & Bioisosteric Rationale
The Azetidine Advantage: Escaping Off-Target Liabilities
Historically, 4-phenylpiperidines and 3-phenoxypyrrolidines have been utilized to target central nervous system (CNS) receptors. However, these scaffolds frequently suffer from off-target binding to the Dopamine Transporter (DAT) and the hERG ion channel due to their high basicity and specific spatial overlap with endogenous neurotransmitters.
Transitioning to a 3-phenoxyazetidine core disrupts the established pharmacophore for DAT inhibition[3]. The azetidine ring lowers the pKa of the secondary amine relative to piperidine, reducing the strength of off-target ionic interactions while maintaining sufficient basicity for primary target engagement.
Target Interactions: PDE9A and nAChR
The 3-[4-(Benzyloxy)phenoxy]azetidine scaffold has proven highly effective in two distinct therapeutic arenas:
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Phosphodiesterase 9A (PDE9A) Inhibition : In the pursuit of brain-penetrant PDE9A inhibitors for cognitive disorders, the azetidine nitrogen acts as a critical hydrogen-bond donor/acceptor. Crystallographic studies reveal that the azetidine nitrogen forms a direct hydrogen bond with the hydroxyl group of Tyr-424, bypassing the water-bridged networks typical of larger rings[3]. Simultaneously, the extended benzyloxyphenoxy tail aligns to form robust edge-face π-π interactions with Phe-456[3].
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Nicotinic Acetylcholine Receptors (nAChR) : Azetidinyl analogues and their benzyloxyphenoxy derivatives are potent tools for targeting the α4β2-nAChR subtype[4]. The rigid distance between the basic nitrogen and the ether oxygen mimics the acetylcholine pharmacophore, while the lipophilic benzyloxy group probes deep hydrophobic pockets, conferring selectivity over the peripheral α3β4 subtype[4].
Fig 1: Pharmacophore interaction model of the azetidine and benzyloxyphenoxy moieties.
Experimental Protocols: Synthesis & Validation
The synthesis of 3-aryloxyazetidines requires careful circumvention of the inherent ring strain. Direct S_N2 displacement of a 3-mesyl or 3-tosyl azetidine by a phenol often results in poor yields due to competing elimination reactions. Instead, a Mitsunobu etherification utilizing N-Boc-3-hydroxyazetidine is the gold standard[5].
Fig 2: Step-by-step synthetic workflow for 3-[4-(Benzyloxy)phenoxy]azetidine.
Step-by-Step Methodology
Phase 1: Mitsunobu Etherification Causality: The Mitsunobu reaction ensures clean inversion of stereochemistry (preventing ring-opening side reactions) and drives the etherification under mild, neutral-to-slightly-acidic conditions, preserving the strained 4-membered ring[5].
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Preparation : Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and 4-benzyloxyphenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
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Activation : Add Triphenylphosphine (PPh3, 1.2 eq) and cool the reaction vessel to 0 °C using an ice bath.
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Coupling : Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Critical Note: DIAD must be added slowly to control the exothermic formation of the betaine intermediate.
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Propagation : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 18 hours.
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Isolation : Quench with water, extract with ethyl acetate (EtOAc), dry over Na2SO4, and concentrate. Purify via flash column chromatography (cyclohexane/EtOAc) to yield N-Boc-3-[4-(benzyloxy)phenoxy]azetidine.
Phase 2: Selective Boc Deprotection Causality: The tert-butoxycarbonyl (Boc) group must be removed without cleaving the terminal benzyl ether. Standard hydrogenolysis (Pd/C, H2) would undesirably debenzylate the molecule[5]; therefore, highly specific acidic cleavage is required.
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Acidification : Dissolve the intermediate in Dichloromethane (DCM) and cool to 0 °C. Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.
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Cleavage : Stir the solution for 2 hours at room temperature.
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Neutralization : Concentrate under reduced pressure to remove excess TFA. Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is slightly basic (pH ~8).
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Final Recovery : Extract the organic layer, dry over anhydrous Na2SO4, and evaporate the solvent to yield the free base, 3-[4-(Benzyloxy)phenoxy]azetidine.
Analytical Validation
To verify the integrity of the synthesized compound, researchers must employ:
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LC-MS : Confirm the presence of the exact mass. The target compound will exhibit a dominant [M+H]+ peak at m/z 256.3.
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1H NMR (CDCl3) : The azetidine ring protons typically appear as distinct, downfield-shifted multiplets between 3.8–4.5 ppm due to the deshielding effects of the adjacent nitrogen and oxygen atoms. The benzylic −CH2− group will manifest as a sharp, diagnostic singlet near 5.0 ppm.
Pharmacokinetic (PK) & ADME Implications
Integrating the 3-[4-(Benzyloxy)phenoxy]azetidine moiety into a lead compound significantly alters its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
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Blood-Brain Barrier (BBB) Penetration : The compact nature of the azetidine ring lowers the Topological Polar Surface Area (TPSA) and overall molecular weight. Compounds containing this motif frequently show excellent MDR BA/AB efflux ratios (e.g., < 2.5), indicating low P-glycoprotein (P-gp) efflux and high suitability for CNS indications[3].
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Metabolic Stability : While the azetidine core is metabolically robust, the benzyloxy tail is a known site for potential CYP450-mediated O-dealkylation. Lead optimization campaigns utilizing this building block must prospectively track Human Liver Microsomal (HLM) clearance to ensure the lipophilic tail does not drive excessive hepatic metabolism[3].
References
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Journal of Medicinal Chemistry (ACS Publications). "Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists". Retrieved from:[Link]
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AIR Unimi. "Chemistry and Pharmacology of a Series of Unichiral Analogues...". Retrieved from: [Link]
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Journal of Medicinal Chemistry (ACS Publications). "Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors". Retrieved from:[Link]
